

In-Depth Technical Guide to Quetiapine Sulfone N-Oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quetiapine Sulfone N-Oxide

Cat. No.: B15290916

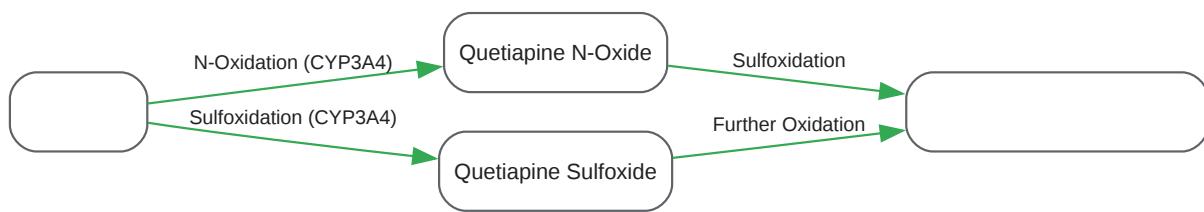
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Quetiapine Sulfone N-Oxide**, a significant metabolite of the atypical antipsychotic drug Quetiapine. This document details its chemical identity, properties, and relevant experimental procedures, offering valuable insights for professionals in pharmaceutical research and development.

Chemical Identity and Properties

Quetiapine Sulfone N-Oxide, also known by its synonym Quetiapine N,S,S-Trioxide, is a key oxidative metabolite of Quetiapine. Its formation in the body is a result of the metabolic processes involving both N-oxidation of the piperazine ring and oxidation of the sulfur atom in the dibenzothiazepine ring system.


Table 1: Chemical Identifiers and Physical Properties of **Quetiapine Sulfone N-Oxide**

Property	Value	Reference
CAS Number	2206606-97-3	[1]
Molecular Formula	C ₂₁ H ₂₅ N ₃ O ₅ S	[2]
Molecular Weight	431.15 g/mol	[2]
Synonyms	Quetiapine N,S,S-Trioxide, 2-[2-[4-(5,5-Dioxidodibenzo[b,f][3][4]thiazepin-11-yl)-1-oxido-1-piperazinyl]ethoxy]ethanol	[1]
Appearance	Tan to Pale Orange Solid (for the related N-Oxide)	[5]
Solubility	Soluble in Chloroform, Methanol (for the related N-Oxide)	[5]

While specific experimental data for the melting point of **Quetiapine Sulfone N-Oxide** is not readily available in the cited literature, the related metabolite, Quetiapine N-Oxide, has a reported melting point of >96°C (decomposition).[\[6\]](#)

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly the CYP3A4 isozyme.[\[7\]](#)[\[8\]](#)[\[9\]](#) The major metabolic pathways involve sulfoxidation and N-dealkylation. The formation of **Quetiapine Sulfone N-Oxide** is a result of sequential oxidation reactions.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Quetiapine to **Quetiapine Sulfone N-Oxide**.

Experimental Protocols

Synthesis of Quetiapine Oxidized Metabolites

The synthesis of **Quetiapine Sulfone N-Oxide** can be inferred from the procedures used to synthesize its precursors, Quetiapine N-Oxide and Quetiapine S-Oxide. The general strategy involves the controlled oxidation of Quetiapine.

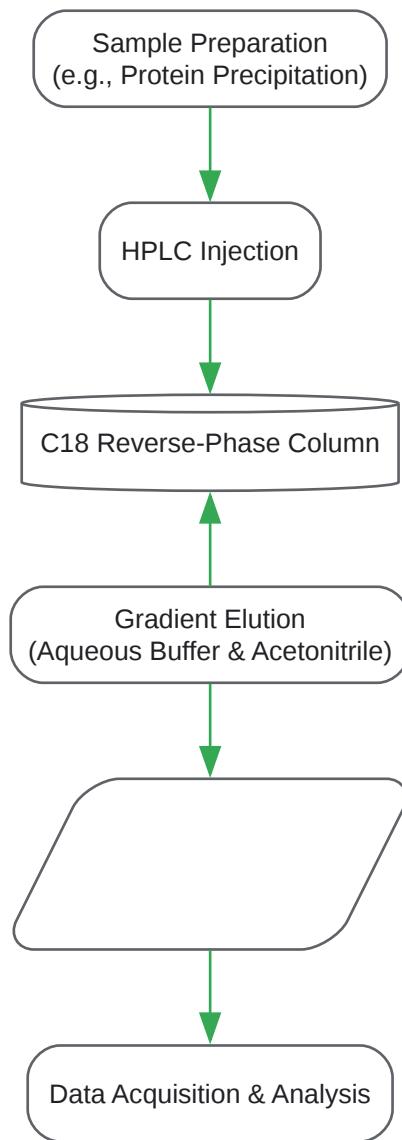
Synthesis of Quetiapine N-Oxide and S-Oxide (Adaptable for Sulfone N-Oxide):

A common method for the synthesis of N-oxides and sulfoxides of Quetiapine involves the use of oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
[\[10\]](#)[\[11\]](#)

Illustrative Protocol (based on related syntheses):

- Dissolution: Dissolve Quetiapine free base in a suitable organic solvent such as methanol or chloroform.[\[12\]](#)
- Oxidation: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide, potentially with a catalyst like sodium tungstate dihydrate for sulfoxidation) to the solution at ambient temperature.[\[12\]](#)[\[13\]](#) To achieve the sulfone N-oxide, a stronger oxidizing agent or more forcing conditions might be necessary, such as using an excess of hydrogen peroxide.[\[10\]](#)
- Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[\[12\]](#)[\[13\]](#)
- Quenching: Once the reaction is complete, quench any excess oxidizing agent. For instance, a solution of sodium thiosulfate can be used to quench hydrogen peroxide.[\[12\]](#)[\[13\]](#)
- Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up. The product can be purified using techniques like preparative HPLC or column chromatography.[\[12\]](#)[\[13\]](#)

Table 2: Reagents and Conditions for Synthesis of Quetiapine Oxides


Reagent/Condition	Purpose	Reference
Quetiapine	Starting Material	[10][12]
Hydrogen Peroxide	Oxidizing Agent	[10][13]
Sodium Tungstate Dihydrate	Catalyst for Sulfoxidation	[12][13]
Methanol/Chloroform	Solvent	[12][13]
Sodium Thiosulfate	Quenching Agent	[12][13]
Preparative HPLC	Purification	[12][13]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Quetiapine and its metabolites, including the oxidized forms.

General HPLC Method Parameters (for related compounds):

- Column: A reverse-phase column, such as a C18 column, is typically used for separation.[3][14][15]
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.[3][14][15]
- Detection: UV detection at a wavelength of approximately 220-252 nm is suitable for detecting Quetiapine and its metabolites.[15][16]
- Internal Standard: An internal standard, such as carbamazepine, can be used for quantitative analysis.[3]

[Click to download full resolution via product page](#)

Caption: General workflow for the HPLC analysis of Quetiapine and its metabolites.

Spectroscopic Data (Reference Data for Related Metabolites)

While specific spectra for **Quetiapine Sulfone N-Oxide** are not available in the provided search results, data for the closely related Quetiapine N-Oxide and S-Oxide can serve as a valuable reference for characterization.

Table 3: Spectroscopic Data for Quetiapine N-Oxide and S-Oxide

Spectroscopic Technique	Quetiapine N-Oxide	Quetiapine S-Oxide	Reference
Mass Spectrum (m/z)	400 [M+H] ⁺	400 [M+H] ⁺	[12] [13]
¹ H NMR (DMSO-d ₆ , δ ppm)	Aliphatic region downfield shift (δ 3.01-3.97)	Aromatic region downfield shift (δ 6.97-7.79)	[12] [13]
¹³ C NMR (DMSO-d ₆ , δ ppm)	Downfield shift of carbons attached to the piperazine nitrogen	Downfield shift of aromatic carbons near the sulfur	[12] [13]
IR (KBr, cm ⁻¹)	Absence of S=O stretch	Characteristic S=O stretch (~1016 cm ⁻¹)	[12] [13]

The spectroscopic data for **Quetiapine Sulfone N-Oxide** would be expected to exhibit characteristics of both N-oxidation (downfield shifts in the aliphatic region of the NMR spectra) and sulfone formation (a strong S=O stretching band in the IR spectrum at a higher wavenumber than the sulfoxide, and further downfield shifts in the aromatic region of the NMR spectra). The mass spectrum would show a molecular ion peak corresponding to its molecular weight of 431.15.

This technical guide provides a foundational understanding of **Quetiapine Sulfone N-Oxide** based on the available scientific literature. Further research is warranted to fully elucidate its specific physical and pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. Quetiapine Sulfone N-Oxide (Quetiapine N,S,S-Trioxide) [gcstandards.com]

- 3. turkjps.org [turkjps.org]
- 4. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. Quetiapine N-Oxide | 1076199-40-0 [chemicalbook.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Quetiapine Sulfone N-Oxide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15290916#quetiapine-sulfone-n-oxide-cas-number-and-properties\]](https://www.benchchem.com/product/b15290916#quetiapine-sulfone-n-oxide-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com